5-(2,3-Difluorophenyl)-1,3,4-thiadiazol-2-amine
Description
5-(2,3-Difluorophenyl)-1,3,4-thiadiazol-2-amine (CAS: 400743-10-4) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2,3-difluorophenyl group at position 5 and an amine group at position 2 (Figure 1). The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including anticancer, antimicrobial, and anticonvulsant properties, attributed to its electron-deficient aromatic system and ability to participate in hydrogen bonding .
Properties
IUPAC Name |
5-(2,3-difluorophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3S/c9-5-3-1-2-4(6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVQKKCZMNZCJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Difluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-difluoroaniline with thiocarbonyl compounds under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Difluorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
5-(2,3-Difluorophenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(2,3-Difluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Phenyl Derivatives
Fluorination patterns on the phenyl ring significantly influence biological activity and physicochemical properties:
Key Findings :
Substituent Diversity and Activity
A. Anticancer Activity
- 5-[5-(4-Fluorophenyl)thiophen-2-yl]-... () : Incorporates a thiophene ring, showing selective cytotoxicity against breast cancer (MCF7, IC50: 1.28 µg/mL). The thiophene moiety likely enhances π-π stacking with cellular targets .
- 5-(4-Substituted-phenyl)-... () : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) demonstrate higher anticancer activity due to improved membrane permeability .
B. Antifungal Activity
- 5-(4-(Phenylamino)phenyl)-... (): Exhibits efficacy comparable to Flukanazole. The phenylamino group facilitates hydrogen bonding with fungal enzymes .
- 5-(3-Fluorophenyl)-... () : Moderate activity, suggesting fluorine’s role in enhancing lipophilicity and target interaction .
C. Anticonvulsant Activity
- 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-... (): ED50 of 20.11 mg/kg (MES test). The chlorophenoxy group likely enhances blood-brain barrier penetration .
Structure-Activity Relationship (SAR)
- Electron-Withdrawing Groups (EWGs) : Fluorine and chloro substituents increase thiadiazole’s electron deficiency, improving interactions with nucleophilic targets (e.g., enzymes) .
- Hydrogen Bond Donors: The amine group at position 2 is critical for binding; Schiff base derivatives (e.g., ) show enhanced antiviral activity via hydrogen bonding with viral proteases .
- Steric Effects : Bulky substituents (e.g., anthracene in ) reduce activity due to steric hindrance, while planar groups (e.g., thiophene in ) improve it .
Biological Activity
5-(2,3-Difluorophenyl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article will delve into the biological activity of this compound based on recent research findings.
- Molecular Formula : C8H6F2N4S
- Molecular Weight : 214.22 g/mol
- CAS Number : 400743-10-4
Antimicrobial Activity
- Mechanism of Action : Thiadiazole derivatives often exhibit antimicrobial properties by interfering with bacterial cell wall synthesis or inhibiting essential enzymes. The presence of the difluorophenyl group enhances lipophilicity, which may improve membrane penetration and increase antimicrobial efficacy.
- Research Findings : In studies evaluating various thiadiazole derivatives, compounds similar to this compound have shown significant antibacterial activity against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, a related derivative demonstrated a minimum inhibitory concentration (MIC) of 62.5 µg/mL against S. aureus .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | TBD |
| Related Thiadiazole | S. aureus | 62.5 |
Anticancer Activity
- In Vitro Studies : The anticancer potential of thiadiazole derivatives has been extensively studied. For instance, a closely related compound exhibited potent growth inhibitory activity against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL . This suggests that the difluorophenyl substitution may enhance the cytotoxicity of the compound.
- Cell Cycle Arrest : Thiadiazole derivatives have been shown to induce cell cycle arrest in cancer cells at the G2/M phase, which is critical for preventing tumor growth and proliferation .
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 0.28 | G2/M Arrest |
| HepG2 | TBD | TBD |
Anti-inflammatory and Anticonvulsant Activities
- Anti-inflammatory Effects : Some studies have indicated that thiadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their anti-inflammatory effects .
- Anticonvulsant Properties : Certain derivatives have been evaluated for their anticonvulsant activity in animal models. The presence of the amine group in these compounds is believed to play a significant role in modulating neuronal excitability .
Case Studies
Several case studies highlight the potential of thiadiazole derivatives in pharmacological applications:
- Case Study on Antimicrobial Activity : A series of experiments conducted by Dogan et al. demonstrated that structural modifications at the amine group could significantly affect antimicrobial potency against various pathogens .
- Anticancer Research : A study focused on synthesizing new thiadiazole-based compounds revealed that modifications led to enhanced cytotoxicity against multiple cancer cell lines while reducing toxicity to normal cells .
Q & A
Q. What are the common synthetic routes for 5-(2,3-difluorophenyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves cyclization of thiosemicarbazide derivatives with carboxylic acids or halides under acidic or basic conditions. For example:
- Route 1: Reacting 2,3-difluorophenyl-substituted precursors with thiosemicarbazide in the presence of POCl₃ at 90°C under reflux, followed by pH adjustment for precipitation .
- Route 2: Using iodine in potassium iodide with sodium hydroxide for cyclocondensation of hydrazide intermediates .
Key Variables: - Catalyst: POCl₃ enhances cyclization efficiency but requires careful handling due to corrosivity .
- Solvent: Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol aids in recrystallization .
- Yield Optimization: Prolonged heating (>3 hours) and pH control (8–9) maximize product recovery .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions are critical for stability?
Answer: X-ray diffraction (XRD) is the gold standard for structural elucidation. Key findings include:
- Dihedral Angles: The thiadiazole and difluorophenyl rings exhibit a dihedral angle of ~21.5°, influencing planarity and π-π stacking .
- Hydrogen Bonding: Intermolecular N–H⋯N hydrogen bonds form chains along the crystallographic axis, stabilizing the lattice .
Methodological Note: Hydrogen atoms are often placed geometrically, and refinement uses SHELXL software .
Q. What preliminary assays are used to evaluate its biological activity, and how are controls designed?
Answer:
- Antimicrobial Testing: Agar diffusion assays against bacterial/fungal strains, with ampicillin and fluconazole as positive controls .
- Antioxidant Screening: DPPH radical scavenging assays, comparing IC₅₀ values to ascorbic acid .
- Dose-Response: Serial dilutions (e.g., 10–100 μM) to establish dose-dependent effects, with triplicates to minimize variability .
Advanced Research Questions
Q. How can DFT calculations predict vibrational spectra and electronic properties of this compound?
Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level:
- Vibrational Modes: Assigns IR-active bands (e.g., N–H stretching at ~3400 cm⁻¹) and correlates them with experimental data .
- Frontier Orbitals: HOMO-LUMO gaps (~4.5 eV) predict reactivity; electron-deficient thiadiazole rings favor nucleophilic attack .
Software: Gaussian 09 or ORCA for calculations, with visualization via GaussView .
Q. Can ultrasound-assisted synthesis improve reaction efficiency compared to conventional methods?
Answer: Yes. Sonication (20–40 kHz) enhances:
- Reaction Time: Reduces synthesis time from hours to minutes via cavitation-driven mixing .
- Yield: Increases by 15–20% for benzylthio derivatives compared to thermal methods .
Protocol: Combine 5-amino-1,3,4-thiadiazole-2-thiol with benzyl halides in ethanol, irradiate at 50°C for 30 minutes .
Q. How do structural modifications (e.g., fluorination) impact biological activity?
Answer:
- Fluorine Position: 2,3-Difluorophenyl substitution enhances lipophilicity (logP ~2.8), improving membrane permeability versus mono-fluorinated analogs .
- Thiadiazole Core: Sulfur and nitrogen atoms enable hydrogen bonding with enzyme active sites (e.g., cytochrome P450) .
Validation: Co-crystallization with target proteins (e.g., CYP51) or molecular docking studies .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
Answer:
- Source Analysis: Compare assay conditions (e.g., microbial strains, incubation time). For example, antifungal IC₅₀ varies with Candida species .
- Structural Confirmation: Verify compound purity via HPLC and NMR; impurities (e.g., unreacted precursors) may skew results .
- Statistical Rigor: Use ANOVA with post-hoc tests (p<0.05) to assess significance of divergent data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
